molecular formula C23H24N6O B2643392 (E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1021259-32-4

(E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

カタログ番号: B2643392
CAS番号: 1021259-32-4
分子量: 400.486
InChIキー: FBUKKNQKXNLDCK-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H24N6O and its molecular weight is 400.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolism and Disposition of BMS-690514
(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514) demonstrates significant absorption and extensive metabolism in humans. Approximately 50 to 68% of BMS-690514 is absorbed after oral administration, with less than 28% of the dose recovered as the parent drug, indicating high metabolism. The compound is metabolized through multiple oxidation reactions and direct glucuronidation, with metabolites including a hydroxylated rearrangement product (M1), a direct ether glucuronide (M6), and multiple secondary glucuronide conjugates. These metabolites are not expected to contribute to the pharmacology of BMS-690514 (L. Christopher et al., 2010).

Metabolism of L-735,524
L-735,524 undergoes extensive metabolism in humans, with major pathways identified as glucuronidation, pyridine N-oxidation, para-hydroxylation, 3'-hydroxylation, and N-depyridomethylation. Despite these extensive metabolic processes, urinary excretion of L-735,524 and its metabolites represents a minor elimination pathway, with intact parent compound being the predominant form in urine (S. Balani et al., 1995).

Disposition and Pharmacokinetics of E3024
E3024 exhibits rapid absorption and is metabolized dose-proportionately in humans. Pharmacokinetic and pharmacodynamic analyses show a direct correlation between plasma E3024 concentrations and inhibitory effects on plasma DPP-IV activity. The maximum tolerated dose of E3024 is considered to be 20 mg, with the development of rashes being a significant adverse event (Y. Takeuchi et al., 2013).

Metabolism and Disposition of Venetoclax
Venetoclax undergoes significant hepatic metabolism, primarily involving enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. A substantial portion of the dose is recovered as the parent drug and its nitro reduction metabolite M30 in feces, indicating the role of gut bacteria in metabolism. Unchanged venetoclax represents the majority of drug-related material in circulation, accounting for 72.8% of total plasma radioactivity (Hong Liu et al., 2017).

特性

IUPAC Name

(E)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-18-11-12-24-21(17-18)25-20-8-9-22(27-26-20)28-13-15-29(16-14-28)23(30)10-7-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,24,25,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKKNQKXNLDCK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。